molecular formula C10H7BrFNO B2495889 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one CAS No. 192051-94-8

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2495889
CAS No.: 192051-94-8
M. Wt: 256.074
InChI Key: RZHABZSDMMVMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is an organic compound with the molecular formula C10H7BrFNO and a molecular weight of 256.07 g/mol . This compound is a derivative of quinolinone, characterized by the presence of bromine, fluorine, and methyl substituents on the quinolinone ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Fluorination: The fluorine atom is introduced at the 8-position using a fluorinating reagent such as Selectfluor.

    Methylation: The methyl group is introduced at the 2-position using a methylating agent like methyl iodide.

    Cyclization: The final step involves cyclization to form the quinolinone ring structure.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinolinone derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Compounds with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-fluoro-2-methylquinoline: Lacks the 1,4-dihydroquinolin-4-one structure but shares similar substituents.

    8-Fluoro-2-methylquinolin-4-one: Similar structure but without the bromine atom.

    6-Bromo-2-methylquinolin-4-one: Similar structure but without the fluorine atom.

Uniqueness

6-Bromo-8-fluoro-2-methyl-1,4-dihydroquinolin-4-one is unique due to the combination of bromine, fluorine, and methyl substituents on the quinolinone ring. This unique combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-bromo-8-fluoro-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-5-2-9(14)7-3-6(11)4-8(12)10(7)13-5/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHABZSDMMVMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.